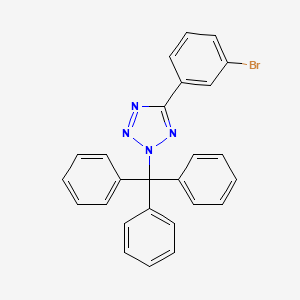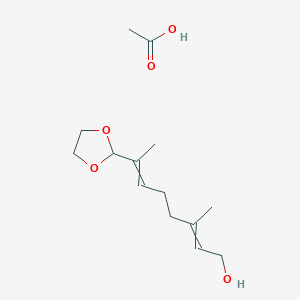
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol is a complex organic compound that features both acetic acid and dioxolane functional groups. This compound is of interest due to its unique structure, which combines a dioxolane ring with a long aliphatic chain containing multiple double bonds and a hydroxyl group. Such structural features make it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol typically involves the formation of the dioxolane ring through a ketalization reaction. This process can be catalyzed by strong protic acids such as sulfuric acid or hydrochloric acid . The reaction involves the condensation of a diol with a ketone, forming the dioxolane ring. The aliphatic chain with double bonds can be introduced through various organic synthesis techniques, including Wittig reactions or olefin metathesis.
Industrial Production Methods
Industrial production of this compound may involve biocatalysis, which offers high enantio-, chemo-, and regio-selectivity . Biocatalytic systems, such as whole-cell or isolated enzyme systems, can be employed to produce complex molecules under mild conditions, reducing environmental impact and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The double bonds in the aliphatic chain can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: H2 with Pd/C
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions include ketones (from oxidation), alkanes (from reduction), and various substituted derivatives (from substitution).
Applications De Recherche Scientifique
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, solvents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The dioxolane ring and the aliphatic chain with double bonds can provide unique binding properties, making it a valuable molecule for studying enzyme-substrate interactions and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzonitrile: Another compound featuring a dioxolane ring, used in different chemical applications.
(S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid: A chiral compound used in drug synthesis.
Uniqueness
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol is unique due to its combination of a dioxolane ring with a long aliphatic chain containing multiple double bonds and a hydroxyl group
Propriétés
Numéro CAS |
188568-13-0 |
|---|---|
Formule moléculaire |
C14H24O5 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C12H20O3.C2H4O2/c1-10(6-7-13)4-3-5-11(2)12-14-8-9-15-12;1-2(3)4/h5-6,12-13H,3-4,7-9H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
XOYROIAZKFEOQH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)CCC=C(C)C1OCCO1.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


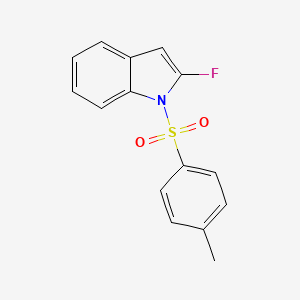
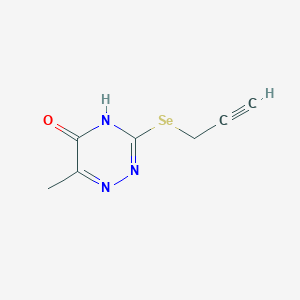
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)

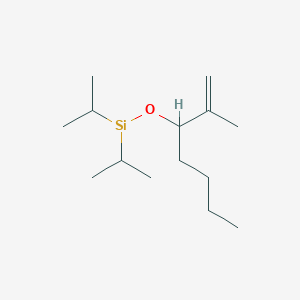
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
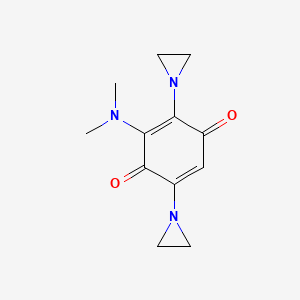
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)


![1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one](/img/structure/B12552191.png)
